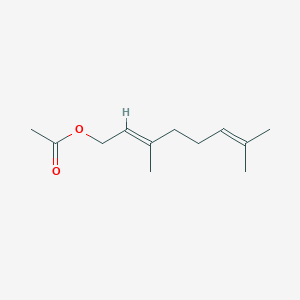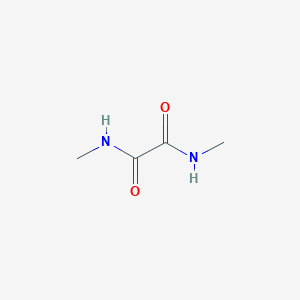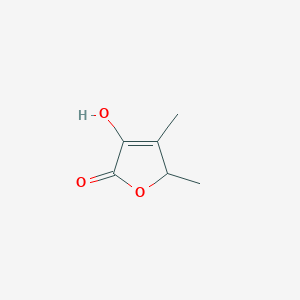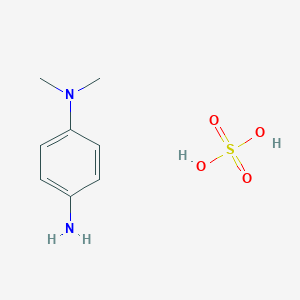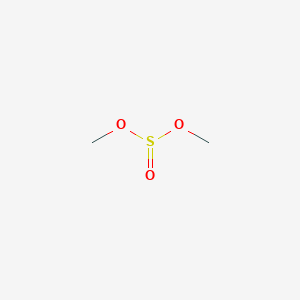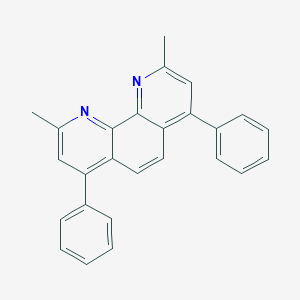
Diethoxydiphenylsilane
Vue d'ensemble
Description
Diethoxydiphenylsilane (DEDPS) is a chemical compound consisting of two ethoxy groups and one phenyl group attached to a silicon atom. It is a colorless, volatile liquid with a faint odor and a boiling point of 131°C. It is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in the production of polymers, and as an additive in cosmetics, pharmaceuticals, and food products. DEDPS has also been studied for its potential as a therapeutic agent, with research suggesting it has anti-inflammatory, antioxidant, and antifungal properties.
Applications De Recherche Scientifique
Detection and Analysis of Explosives and Environmental Pollutants
Diethoxydiphenylsilane has been used in the development of novel coatings for planar solid-phase microextraction, aiding in the ion mobility spectrometric detection of explosives like 2,4,6-trinitrotoluene and explosive taggants such as ethylene glycol dinitrate. This approach has demonstrated high extraction efficiency and good repeatability, making it a valuable tool in the field of explosives detection (Mattarozzi et al., 2011).
Furthermore, this compound-based solid-phase microextraction fibers have been innovatively used for the determination of polycyclic aromatic hydrocarbons in complex matrices like milk and water. These fibers offer low limits of quantitation and complete desorption of high-boiling compounds without carryover effects, indicating their potential in environmental monitoring and food safety applications (Bianchi et al., 2008); (Bianchi et al., 2008).
Polysiloxane Hybrids and Polymer Synthesis
This compound has played a crucial role in the synthesis of various polymeric materials. It has been utilized in the preparation of polybenzoxazine-polysiloxane hybrids, where its influence on the thermal and mechanical properties of these materials was significant. These studies provide insights into the development of advanced materials with enhanced properties for various applications (Ardhyananta et al., 2009); (Shirai et al., 2013).
Aerogel Preparation and Mixed Oxide Characterization
In the field of materials science, this compound has been employed as a precursor in the preparation of titania–silica aerogels. These aerogels have been instrumental in understanding the generation of Bronsted acid sites in mixed oxides, demonstrating the versatility of this compound in advanced materials research (Miller et al., 1995).
Development of Analytical Methods
A headspace solid-phase microextraction method using a this compound fiber for gas chromatography-mass spectrometry determination of urinary hydroxy polycyclic aromatic hydrocarbons showcases the application of this compound in developing innovative analytical methods. This method allows for trace-level determination of these metabolites in human urine, crucial for bio-monitoring exposures to environmental pollutants (Mattarozzi et al., 2009).
Safety and Hazards
Diethoxydiphenylsilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .
Mécanisme D'action
Target of Action
Diethoxydiphenylsilane is an organosilicon compound
Mode of Action
It has been used in the development of a solid-phase microextraction fiber to extract trace levels of polycyclic aromatic hydrocarbons . This suggests that it may interact with these compounds, possibly through physical adsorption or chemical bonding.
Pharmacokinetics
Organosilicon compounds, in general, are known for their stability and resistance to metabolic degradation, which can influence their bioavailability and pharmacokinetic properties .
Result of Action
It has been used in the development of a solid-phase microextraction fiber, suggesting that it may have applications in the extraction and detection of certain compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment can potentially interfere with its action . Additionally, factors such as temperature and pH could potentially influence its stability and efficacy .
Analyse Biochimique
Biochemical Properties
Diethoxydiphenylsilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through covalent bonding and hydrophobic interactions. For instance, this compound can form stable complexes with proteins, enhancing their stability and activity in biochemical assays . Additionally, it can act as a cross-linking agent, facilitating the formation of stable protein networks .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity . For example, this compound can inhibit the activity of certain proteases, preventing the degradation of target proteins . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions are essential for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote tissue regeneration . At high doses, this compound can exhibit toxic effects, including cell death and tissue damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . It can be metabolized by specific enzymes, leading to the formation of active metabolites that exert biological effects . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, affecting its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it interacts with resident proteins and modulates their activity . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
diethoxy(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQQQWFKKTOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062519 | |
| Record name | Diphenyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Diethoxydiphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000472 [mmHg] | |
| Record name | Diethoxydiphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2553-19-7 | |
| Record name | Diphenyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyldiethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethoxydiphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(diethoxysilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxydiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLDIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L8R5QPV9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Diethoxydiphenylsilane acts as a precursor for synthesizing polydiphenylsiloxane (PDPS) and modifying surfaces. It interacts with hydroxyl groups on various substrates, including silica, through a hydrolysis and condensation process [, , ]. This interaction leads to the formation of covalent Si-O-Si bonds, resulting in surface modification with hydrophobic phenyl groups or the creation of PDPS within hybrid materials.
A:
- Spectroscopic Data:
A: this compound demonstrates good compatibility with various polymers, including polyimide, polybenzoxazine, and polysiloxanes [, ]. This compatibility allows for the creation of hybrid materials with enhanced properties. The stability of this compound-modified materials is influenced by the degree of crosslinking, the presence of other components, and the environmental conditions. Generally, materials incorporating PDPS exhibit enhanced thermal stability and mechanical strength [, ].
A: While this compound is not typically used as a catalyst, its role in modifying the surface properties of materials can indirectly influence catalytic processes. For instance, incorporating this compound into solid-phase microextraction (SPME) fibers enhances their selectivity and sensitivity towards specific analytes like polycyclic aromatic hydrocarbons [, ].
ANone: Computational methods can simulate the interaction of this compound with surfaces at the molecular level. This information can predict the properties of modified materials or optimize reaction conditions for hybrid material synthesis.
ANone: Researchers utilize a combination of techniques to analyze this compound and its derivatives. These methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and quantifies this compound based on its mass-to-charge ratio [].
- Infrared Spectroscopy (IR): Detects specific functional groups present in the molecule, aiding in structural confirmation [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and helps monitor the progress of reactions involving this compound [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



